molecular formula C16H22BNO5 B2879368 Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate CAS No. 2377607-09-3

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate

Cat. No.: B2879368
CAS No.: 2377607-09-3
M. Wt: 319.16
InChI Key: IIGSNCMXRQFHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate is a boronic ester derivative This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate typically involves a multi-step process. One common method includes the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with methyl 2-bromoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and drug delivery systems. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating interactions with electron-rich species .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • 1-Methylpyrazole-4-boronic acid pinacol ester

Uniqueness

Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate is unique due to its specific structural features, such as the formamido group attached to the phenyl ring, which imparts distinct reactivity and potential biological activity. This compound’s ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable chemical entity .

Properties

IUPAC Name

methyl 2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)12-8-6-11(7-9-12)14(20)18-10-13(19)21-5/h6-9H,10H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGSNCMXRQFHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.